molecular formula C10H7BrN2 B13870959 3-(bromomethyl)-1H-indole-5-carbonitrile

3-(bromomethyl)-1H-indole-5-carbonitrile

Cat. No.: B13870959
M. Wt: 235.08 g/mol
InChI Key: NIPORZKRXANELL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by a bromomethyl group attached to the third position of the indole ring and a carbonitrile group at the fifth position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1H-indole-5-carbonitrile typically involves the bromination of 1H-indole-5-carbonitrile. One common method is the bromomethylation of 1H-indole-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted indoles.

    Oxidation: The compound can be oxidized to form indole-5-carbonitrile derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed: The major products formed from these reactions include various substituted indoles, primary amines, and oxidized derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

3-(Bromomethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-1H-indole-5-carbonitrile
  • 3-(Fluoromethyl)-1H-indole-5-carbonitrile
  • 3-(Methyl)-1H-indole-5-carbonitrile

Comparison: Compared to its analogs, 3-(Bromomethyl)-1H-indole-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine and fluorine make the compound more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-(bromomethyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H7BrN2/c11-4-8-6-13-10-2-1-7(5-12)3-9(8)10/h1-3,6,13H,4H2

InChI Key

NIPORZKRXANELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CBr

Origin of Product

United States

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